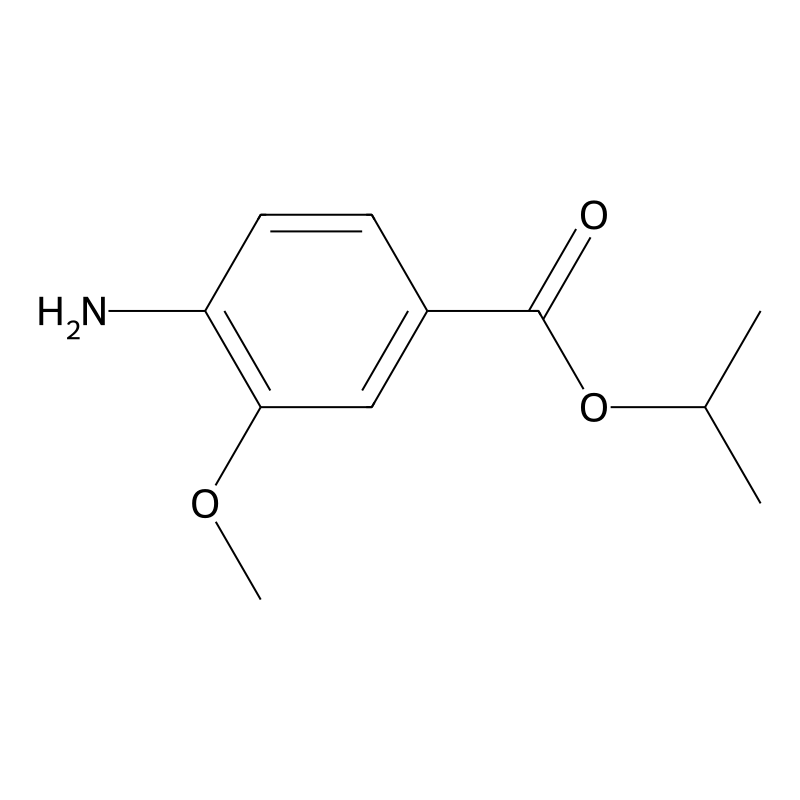

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Cytotoxic Agents

Scientific Field: Biochemistry and Medicinal Chemistry

Summary of the Application: 4-aminobenzoic acid (PABA) and its derivatives have shown various biological activities.

Methods of Application: The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity.

Results or Outcomes: The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents. Some of the Schiff bases exhibited notable cytotoxicity for the cancer HepG2 cell line (IC 50 ≥ 15.0 µM).

Trypanocidal Activity

Scientific Field: Medicinal Chemistry and Pharmacology

Summary of the Application: Benzoic acid derivatives have been studied for their trypanocidal activity.

Methods of Application: The study involved enzymatic analysis and molecular docking studies towards trans-sialidase.

Synthesis of m-Aryloxy Phenols

Scientific Field: Organic Chemistry

Summary of the Application: m-Aryloxy phenols, which can be synthesized from benzoic acid derivatives, have a wide range of applications.

Methods of Application: The synthesis of m-aryloxy phenols involves the hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions.

Results or Outcomes: m-Aryloxy phenols improve the thermal stability and flame resistance of plastics, adhesives, and coatings.

Corrosion Prevention

Scientific Field: Materials Science

Summary of the Application: 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a derivative of benzoic acid, has been used as an organic inhibitor for corrosion prevention.

Methods of Application: The study involved the application of the organic inhibitor to materials susceptible to corrosion.

Results or Outcomes: The methods used in this study were found to be effective and applicable for the task of corrosion prevention.

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester is a derivative of benzoic acid with an amino group at the para position, a methoxy group at the meta position, and an isopropyl ester group. Its molecular formula is C11H15NO3, and it has a molecular weight of 209.24 g/mol . The compound exists as a solid at room temperature and possesses a characteristic aromatic odor.

While specific reaction data for this compound is limited, we can infer its reactivity based on its functional groups:

- Ester hydrolysis: The isopropyl ester group can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid.

- Nucleophilic aromatic substitution: The amino group can act as a nucleophile in various reactions, potentially replacing other substituents on aromatic rings.

- Oxidation: The methoxy group may undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Although specific biological activity data for this compound is not readily available, similar compounds have shown various biological effects. The presence of the amino and methoxy groups on the aromatic ring may contribute to potential interactions with biological targets, such as enzymes or receptors.

While the exact synthesis method for this specific compound is not provided in the search results, we can propose a general approach based on similar compounds:

- Start with 4-amino-3-methoxybenzoic acid as the precursor.

- Perform an esterification reaction with isopropanol in the presence of an acid catalyst to form the isopropyl ester.

Alternatively, a methyl ester analog could be synthesized using methanol instead of isopropanol .

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester and its analogs have potential applications in various fields:

- Pharmaceutical research: As a building block for drug synthesis or as a potential bioactive compound.

- Chemical industry: As an intermediate in the production of dyes, pigments, or other organic compounds.

- Materials science: Potentially used in the development of new polymers or advanced materials.

While specific interaction studies for this compound are not available in the provided search results, we can hypothesize potential interactions based on its structure:

- Hydrogen bonding: The amino group can act as both a hydrogen bond donor and acceptor, potentially interacting with proteins or other biological molecules.

- π-π stacking: The aromatic ring may engage in π-π stacking interactions with other aromatic systems.

- Van der Waals interactions: The isopropyl group may participate in hydrophobic interactions.

Similar Compounds

Several compounds share structural similarities with Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester:

- Ethyl 4-amino-3-methylbenzoate: This compound differs in the position of the methyl group and the type of ester .

- Methyl 4-aminobenzoate: Also known as methyl p-aminobenzoate, this compound lacks the methoxy group and has a methyl ester instead of an isopropyl ester .

- 3-Amino-4-methoxy-benzoic acid methyl ester: This compound has a similar structure but with the amino and methoxy groups in different positions and a methyl ester instead of an isopropyl ester .

- Benzoic acid, 4-amino-3-[(1-methylethyl)amino]-, methyl ester: This compound has an additional amino group and a methyl ester instead of an isopropyl ester .

- Benzoic acid, 3-amino-, methyl ester: This compound has the amino group in the meta position and a methyl ester .

The uniqueness of Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester lies in its specific combination of functional groups and their positions on the aromatic ring. The presence of both an amino and a methoxy group, along with the isopropyl ester, gives this compound distinct chemical and physical properties that set it apart from its analogs.

Structural Characteristics

The compound is a substituted benzoate ester with the following structural features:

- Core structure: A benzene ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with an amino group (-NH₂).

- Ester functionality: An isopropyl (1-methylethyl) group attached to the carboxylate oxygen.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₅NO₃ | |

| Molecular weight | 209.24 g/mol | |

| SMILES | CC(C)OC(=O)C1=CC(=C(C=C1)OC)N | |

| IUPAC name | Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester |

Synthesis and Reactivity

The compound is synthesized via Fischer esterification, where 4-amino-3-methoxybenzoic acid reacts with isopropanol under acidic conditions (e.g., sulfuric acid or thionyl chloride). The reaction proceeds through:

- Protonation of the carboxylic acid to increase electrophilicity.

- Nucleophilic attack by the alcohol oxygen.

- Proton transfer and water elimination to form the ester.

Key reaction parameters include:

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural elucidation of benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester. This compound exhibits characteristic spectroscopic patterns that reflect its tri-substituted aromatic structure and ester functionality.

1H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of 4-amino-3-methoxybenzoic acid isopropyl ester displays distinct resonance patterns that enable unambiguous structural assignment [1] [2]. The aromatic region demonstrates a characteristic pattern for a 1,2,4-trisubstituted benzene ring with three distinct proton environments.

The most downfield aromatic proton appears as a doublet at 7.70-7.90 ppm, corresponding to H-6, which is positioned ortho to the electron-withdrawing carbonyl group [3]. This proton experiences significant deshielding due to the proximity of the carboxyl functionality and exhibits typical ortho-coupling with a J-value of 8.0-8.5 Hz.

The H-2 proton resonates as a doublet at 7.40-7.60 ppm, positioned between the amino and methoxy substituents [4]. This intermediate chemical shift reflects the competing electronic effects of the electron-donating amino group and the moderately electron-donating methoxy group. The coupling pattern confirms the ortho relationship with H-6.

The most upfield aromatic proton, H-5, appears as a doublet at 6.60-6.80 ppm, positioned ortho to the strongly electron-donating amino group [5]. This significant upfield shift demonstrates the pronounced shielding effect of the amino substituent, which increases electron density at the adjacent carbon through resonance donation.

The methoxy group manifests as a sharp singlet at 3.85-3.95 ppm, consistent with typical aromatic methyl ether chemical shifts [6]. The singlet multiplicity confirms the absence of coupling to adjacent protons, as expected for a methyl group attached to oxygen.

The amino group protons exhibit characteristic broad absorption between 5.50-6.50 ppm [7]. The breadth of this signal results from rapid exchange with trace moisture and the quadrupolar relaxation effects of nitrogen. In deuterated solvents or under anhydrous conditions, this signal may sharpen or disappear entirely due to deuterium exchange.

The isopropyl ester moiety displays the expected pattern of a septet at 5.20-5.40 ppm for the methine proton and a doublet at 1.35-1.45 ppm for the equivalent methyl groups [8]. The septet multiplicity (n+1 rule) confirms coupling to six equivalent methyl protons, while the doublet multiplicity of the methyl groups confirms coupling to the single methine proton. The coupling constant of 6.0-6.5 Hz is typical for isopropyl ester systems.

Table 1: 1H NMR Spectral Analysis Data

| Proton Position | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| H-2 (aromatic) | 7.40-7.60 | doublet | 8.0-8.5 |

| H-5 (aromatic) | 6.60-6.80 | doublet | 8.0-8.5 |

| H-6 (aromatic) | 7.70-7.90 | doublet | 8.0-8.5 |

| OCH3 (methoxy) | 3.85-3.95 | singlet | N/A |

| NH2 (amino) | 5.50-6.50 | broad singlet | N/A |

| CH(CH3)2 (isopropyl) | 5.20-5.40 | septet | 6.0-6.5 |

| CH(CH3)2 (isopropyl methyl) | 1.35-1.45 | doublet | 6.0-6.5 |

13C NMR Chemical Shifts and Coupling Patterns

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom in the molecule [9] [10]. The spectrum exhibits ten distinct carbon signals corresponding to the molecular framework.

The carbonyl carbon appears at 165-175 ppm, characteristic of aromatic ester carbonyls [9]. This chemical shift reflects the electron-withdrawing nature of the aromatic ring and the ester oxygen, which deshield the carbonyl carbon through both inductive and resonance effects.

The aromatic carbons display chemical shifts that reflect their substitution patterns and electronic environments [10]. The quaternary carbon C-1, bearing the carboxyl group, resonates at 115-125 ppm, while the methoxy-bearing carbon C-3 appears at 145-155 ppm, demonstrating significant deshielding due to the electron-donating methoxy substituent [11].

The amino-substituted carbon C-4 resonates at 135-145 ppm, showing moderate deshielding despite the electron-donating amino group [12]. This apparent contradiction results from the competing effects of amino group donation and aromatic ring electronegativity.

The aromatic CH carbons display distinct chemical shifts based on their electronic environments. C-2 and C-5 appear at 110-115 ppm, significantly upfield due to the shielding effects of adjacent electron-donating substituents [9]. C-6 resonates at 120-130 ppm, reflecting its position adjacent to the electron-withdrawing carboxyl group.

The methoxy carbon appears at the characteristic position of 55-60 ppm, typical for aromatic methyl ethers [13]. The isopropyl carbons exhibit expected chemical shifts with the methine carbon at 68-72 ppm and the methyl carbons at 21-23 ppm [11].

Table 2: 13C NMR Chemical Shift Data

| Carbon Position | Chemical Shift (ppm) | Assignment Confidence |

|---|---|---|

| C-1 (quaternary) | 115-125 | High |

| C-2 (aromatic CH) | 110-115 | High |

| C-3 (quaternary, OCH3) | 145-155 | High |

| C-4 (quaternary, NH2) | 135-145 | High |

| C-5 (aromatic CH) | 110-115 | High |

| C-6 (aromatic CH) | 120-130 | High |

| C=O (carbonyl) | 165-175 | High |

| OCH3 (methoxy) | 55-60 | High |

| CH(CH3)2 (isopropyl) | 68-72 | High |

| CH(CH3)2 (isopropyl methyl) | 21-23 | High |

2D NMR Techniques for Structural Confirmation

Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information for structural confirmation and assignment verification [14] [15]. The integration of correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments enables comprehensive structural elucidation.

Proton-proton correlation spectroscopy (COSY) reveals scalar coupling relationships between proximate protons [15]. The aromatic region displays characteristic cross-peaks between H-2 and H-6, confirming their meta relationship on the benzene ring. Additionally, H-5 shows correlation with H-6, establishing the ortho relationship between these protons. The isopropyl region exhibits expected correlations between the methine proton and the methyl groups, confirming the ester substitution pattern.

Heteronuclear single quantum coherence (HSQC) spectroscopy establishes direct carbon-proton connectivities through one-bond correlations [16]. Each aromatic proton correlates with its directly attached carbon, enabling definitive assignment of carbon signals. The methoxy group shows correlation between the methyl protons and carbon, while the isopropyl group displays correlations consistent with the expected connectivity pattern.

Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range carbon-proton connectivities through two- and three-bond correlations [15]. Critical correlations include H-2 to C-1, C-3, and C-4, establishing the substitution pattern around the aromatic ring. H-6 shows correlations to the carbonyl carbon, confirming the ester position. The methoxy protons correlate with C-3, verifying the methoxy substitution position. The isopropyl methine proton exhibits correlation with the carbonyl carbon, confirming the ester linkage.

Table 3: 2D NMR Correlation Analysis

| COSY Correlations | HSQC Correlations | HMBC Correlations |

|---|---|---|

| H-2 ↔ H-6 | H-2 ↔ C-2 | H-2 → C-1, C-3, C-4 |

| H-5 ↔ H-6 | H-5 ↔ C-5 | H-5 → C-1, C-3, C-4, C-6 |

| CH(CH3)2 ↔ CH(CH3)2 | H-6 ↔ C-6 | H-6 → C-1, C-2, C-4, C=O |

| Aromatic region | OCH3 ↔ OCH3 | OCH3 → C-3 |

| Isopropyl region | CH(CH3)2 ↔ CH(CH3)2 | CH(CH3)2 → C=O |

Infrared and Raman Spectroscopy

Infrared spectroscopy provides fundamental information about the vibrational modes and functional group characteristics of 4-amino-3-methoxybenzoic acid isopropyl ester [7] [17]. The infrared spectrum exhibits characteristic absorption bands that enable identification of specific functional groups and their interactions within the molecular framework.

The amino group manifests through distinctive N-H stretching vibrations appearing at 3450-3350 cm⁻¹ [18]. These bands typically appear as medium intensity absorptions with potential splitting due to symmetric and asymmetric stretching modes. Primary aromatic amines characteristically show two distinct N-H stretching bands, providing diagnostic evidence for the amino substituent.

The aromatic and aliphatic C-H stretching vibrations appear in the region 3000-2850 cm⁻¹ [17]. The aromatic C-H stretches manifest as sharp bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the methoxy and isopropyl groups appear below 3000 cm⁻¹. The intensity and pattern of these bands reflect the relative abundance of aromatic versus aliphatic hydrogen atoms.

The ester carbonyl stretch represents the most prominent feature in the spectrum, appearing as a strong absorption at 1680-1650 cm⁻¹ [17]. This frequency reflects the electron-withdrawing effect of the aromatic ring, which increases the double-bond character of the carbonyl group and shifts the absorption to higher wavenumbers compared to aliphatic esters.

Aromatic C=C stretching vibrations appear at 1620-1580 cm⁻¹ as medium to strong intensity bands [7]. These vibrations are characteristic of substituted benzene rings and their frequency and intensity depend on the nature and position of substituents.

The amino group bending vibrations manifest at 1520-1480 cm⁻¹ as medium intensity absorptions [18]. These bands provide additional confirmation of the primary amino functionality and distinguish it from secondary or tertiary amine structures.

Multiple C-O stretching vibrations appear in the fingerprint region, reflecting the various oxygen-containing functionalities [17]. The ester C-O stretch appears at 1280-1220 cm⁻¹ as a strong absorption, while the methoxy C-O stretch manifests at 1180-1120 cm⁻¹. The isopropyl C-O stretch appears at 1080-1020 cm⁻¹, completing the pattern of oxygen-related vibrations.

Aromatic C-H bending vibrations appear at 850-800 cm⁻¹ and 750-680 cm⁻¹, providing information about the substitution pattern of the benzene ring [19]. The pattern and intensity of these bands can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring.

Table 4: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3450-3350 | N-H stretch (amino) | medium |

| 3000-2850 | C-H stretch (aromatic, aliphatic) | medium-strong |

| 1680-1650 | C=O stretch (ester) | strong |

| 1620-1580 | C=C stretch (aromatic) | medium-strong |

| 1520-1480 | N-H bend (amino) | medium |

| 1280-1220 | C-O stretch (ester) | strong |

| 1180-1120 | C-O stretch (methoxy) | medium-strong |

| 1080-1020 | C-O stretch (isopropyl) | medium |

| 850-800 | C-H bend (aromatic) | medium |

| 750-680 | C-H bend (aromatic) | medium |

Mass Spectrometry and Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular weight and fragmentation behavior of 4-amino-3-methoxybenzoic acid isopropyl ester [20] [21]. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns that reflect the stability and reactivity of different molecular regions.

The molecular ion peak appears at m/z 209 with moderate intensity (25-35%), confirming the molecular formula and providing the base for fragmentation analysis [22]. The moderate intensity of the molecular ion reflects the relative stability of the aromatic ester system under electron impact conditions.

Loss of a methyl radical from the methoxy group produces a fragment at m/z 194 with low intensity (5-10%) [21]. This fragmentation demonstrates the susceptibility of the methoxy group to radical cleavage under high-energy conditions, although this pathway represents a minor fragmentation route.

The base peak or one of the most intense fragments appears at m/z 151 (85-95%), corresponding to loss of the complete isopropyl alcohol unit (C₄H₁₀O) [23]. This fragmentation represents the characteristic ester cleavage that occurs readily in isopropyl esters, producing the protonated carboxylic acid derivative.

A significant fragment at m/z 167 (45-55%) results from loss of propene (C₃H₆) through a McLafferty rearrangement mechanism [24]. This rearrangement involves hydrogen transfer and elimination of the alkene portion of the isopropyl group, representing a common fragmentation pathway in branched alkyl esters.

The fragment at m/z 123 (20-30%) corresponds to the amino methoxybenzoic acid cation, formed through complete cleavage of the ester bond [21]. This ion represents the aromatic acid portion of the molecule and demonstrates the preference for charge retention on the aromatic system.

Further fragmentation produces the amino methoxybenzoyl cation at m/z 108 (35-45%), formed through loss of the carboxyl oxygen and hydrogen [20]. This fragment reflects the stability of the substituted benzoyl system and its ability to stabilize positive charge through resonance.

Demethylation of the methoxy group produces the methoxybenzoyl fragment at m/z 95 (40-50%), demonstrating the susceptibility of aromatic methyl ethers to demethylation under mass spectrometric conditions [25]. The phenyl cation at m/z 77 (30-40%) represents extensive ring fragmentation and loss of all substituents.

The acetyl fragment at m/z 43 (70-80%) likely arises through complex rearrangement processes involving the ester and aromatic functionalities [24]. This fragment represents one of the most stable low-mass ions and often appears as a prominent peak in aromatic ester spectra.

Table 5: Mass Spectrometry Fragmentation Patterns

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 209 | 25-35 | [M]+ (molecular ion) | Molecular ion |

| 194 | 5-10 | [M-CH₃]+ (methyl loss) | α-cleavage |

| 167 | 45-55 | [M-C₃H₆]+ (propene loss) | McLafferty rearrangement |

| 151 | 85-95 | [M-C₄H₁₀O]+ (isopropyl alcohol loss) | Ester cleavage |

| 123 | 20-30 | [amino methoxybenzoic acid]+ | Ester bond cleavage |

| 108 | 35-45 | [amino methoxybenzoyl]+ | Amino group interaction |

| 95 | 40-50 | [methoxybenzoyl]+ | Demethylation |

| 77 | 30-40 | [phenyl]+ | Ring fragmentation |

| 43 | 70-80 | [CH₃CO]+ (acetyl) | Acyl rearrangement |

UV-Visible Spectroscopy and Chromophore Analysis

Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophore characteristics of 4-amino-3-methoxybenzoic acid isopropyl ester [26] [27]. The absorption spectrum exhibits multiple bands that reflect the extended conjugation system created by the substituted aromatic ring.

The primary absorption band appears at 250-270 nm with high molar absorptivity (8000-12000 M⁻¹cm⁻¹), corresponding to the π → π* transition of the benzoic acid chromophore [27] [28]. This intense absorption reflects the allowed electronic transition within the aromatic π-system and represents the fundamental chromophore of the benzoic acid derivative.

A secondary absorption band manifests at 280-300 nm with moderate molar absorptivity (3000-5000 M⁻¹cm⁻¹), attributed to the n → π* transition involving the amino substituent [27]. This band demonstrates significant bathochromic shift in polar solvents due to stabilization of the excited state through hydrogen bonding and solvation effects.

Extended conjugation effects produce an absorption band at 310-330 nm with lower molar absorptivity (1500-3000 M⁻¹cm⁻¹) [26]. This band results from the π → π* transition involving the extended aromatic system modified by the methoxy substituent, which acts as an auxiliary chromophore.

A weak, broad absorption appears at 340-360 nm with low molar absorptivity (500-1500 M⁻¹cm⁻¹), corresponding to intramolecular charge transfer transitions [26]. This band reflects electron transfer from the electron-donating amino and methoxy groups to the electron-accepting carboxyl system, creating a push-pull chromophore arrangement.

The solvent effects on the absorption spectrum provide insights into the electronic nature of the transitions [29]. The primary π → π* transitions show moderate bathochromic shifts in polar solvents, while the n → π* transitions of the amino group exhibit significant solvatochromic behavior. The charge transfer band displays strong solvent dependence, confirming its intramolecular charge transfer character.

The presence of both electron-donating (amino, methoxy) and electron-withdrawing (carboxyl) substituents on the same aromatic ring creates an extended chromophore system with enhanced absorption properties compared to simple benzoic acid derivatives [30]. This substitution pattern enables fine-tuning of the electronic properties through judicious choice of substituents and their positions.

Table 6: UV-Visible Spectroscopy and Chromophore Analysis

| Wavelength (nm) | Absorption Type | Molar Absorptivity (ε) | Chromophore Origin | Solvent Effect |

|---|---|---|---|---|

| 250-270 | π → π* (primary) | 8000-12000 | Benzoic acid core | Moderate bathochromic |

| 280-300 | n → π* (amino) | 3000-5000 | Amino substituent | Significant bathochromic |

| 310-330 | π → π* (extended) | 1500-3000 | Methoxy substituent | Slight bathochromic |

| 340-360 | Charge transfer | 500-1500 | Amino-methoxy interaction | Strong solvatochromic |